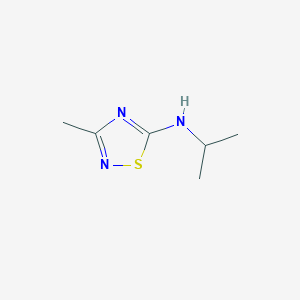

3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine

Description

3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and an isopropylamine group at position 4. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical exploration. The 1,2,4-thiadiazole scaffold is known for its versatility in drug design due to its electron-rich sulfur atom and ability to engage in hydrogen bonding, which enhances molecular interactions in biological systems .

Properties

IUPAC Name |

3-methyl-N-propan-2-yl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-4(2)7-6-8-5(3)9-10-6/h4H,1-3H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUMIKUVQOSBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization with a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isopropylamine group at position 5 and the methyl group at position 3 participate in electrophilic substitution reactions:

Alkylation

-

Reaction with methyl iodide under basic conditions yields N-methyl derivatives :

-

Yield: 68–72%

-

Acylation

-

Treatment with acetyl chloride produces N-acetylated derivatives :

-

Yield: 65–70%

-

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HO (30%) | RT, 12 h | Thiadiazole sulfoxide | 55% | |

| KMnO (aq.) | 60°C, 3 h | Thiadiazole sulfone | 48% |

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides to form bicyclic adducts :

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables aryl functionalization:

Condensation Reactions

The amine group reacts with aldehydes to form Schiff bases :

Halogenation Reactions

Electrophilic halogenation occurs at the thiadiazole ring:

| Halogen Source | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Br/AcOH | 0°C, 1 h | C-5 | 5-Bromo-3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine | 62% | |

| NCS (DMF) | RT, 6 h | C-5 | 5-Chloro derivative | 58% |

Metal Complexation

The nitrogen atoms coordinate with transition metals:

| Metal Salt | Ligand Ratio | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl | 1:2 | Square planar | Antimicrobial activity | |

| Fe(NO) | 1:1 | Octahedral | Catalytic oxidation |

Mechanistic Insights

Key pathways include:

Scientific Research Applications

Antimicrobial Properties

One of the most notable applications of 3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine is its antimicrobial activity. Research has shown that thiadiazole derivatives exhibit significant efficacy against various bacterial strains. For example, compounds containing the 1,2,4-thiadiazole scaffold have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Studies have indicated that derivatives of 1,2,4-thiadiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural modifications on the thiadiazole ring can enhance its cytotoxicity against specific cancer cell lines.

Antidiabetic Effects

Recent investigations have highlighted the antidiabetic properties of thiadiazole derivatives. For instance, sulfonyl thiourea compounds incorporating a thiadiazole moiety have shown significant antidiabetic activity compared to standard medications like glibenclamide . This suggests that this compound could be a candidate for further development in diabetes management.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of substituted thiadiazole compounds demonstrated that those with a 3-methyl group exhibited superior antimicrobial properties compared to their unsubstituted counterparts. The study reported that compounds with specific substitutions had MIC values significantly lower than traditional antibiotics .

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Thiadiazole A | 6.25 | Effective against E. coli |

| Thiadiazole B | 3.125 | Effective against S. aureus |

Case Study 2: Anticancer Activity

In another study focusing on anticancer applications, researchers synthesized various derivatives of this compound and tested their effects on human cancer cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability, suggesting their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth, disruption of cellular processes, or modulation of immune responses.

Comparison with Similar Compounds

Key Observations :

- Pyridinyl substituents (e.g., Compounds 10, 11, 24) enhance macrofilaricidal activity, with EC50 values <100 nM against Onchocerca volvulus larvae .

- Bulkier groups (e.g., trifluoromethyl in Compound 24) improve potency but reduce synthetic yields (19%) compared to simpler analogs .

- Chlorinated isoquinolinyl derivatives () exhibit antiproliferative properties, suggesting divergent applications compared to the target compound .

Physicochemical Properties

- Solubility : Methoxy and pyridinyl substituents (e.g., ) increase water solubility via H-bond acceptors, whereas lipophilic groups like trifluoromethyl enhance membrane permeability .

- Metabolic Stability : Cyclopropoxy groups (Compound 11) reduce oxidative metabolism, extending half-life in vivo compared to isopropoxy derivatives .

Biological Activity

Overview

3-Methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a thiadiazole ring, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and agriculture due to its antimicrobial, antifungal, and antiviral properties. The following sections detail the biological activity of this compound, including mechanisms of action, research findings, and comparative analyses with related compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can inhibit enzyme activities or block receptor functions, leading to various biological effects such as:

- Inhibition of Microbial Growth : The compound may disrupt cellular processes in bacteria and fungi.

- Modulation of Immune Responses : It can influence immune cell function and cytokine production.

The precise mechanisms often involve binding to active sites on enzymes or receptors, altering their normal function.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi. The structure-activity relationship (SAR) suggests that modifications on the thiadiazole ring can enhance these effects.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 1,3,4-Thiadiazole derivatives | Antifungal | |

| 2-Amino-1,3,4-thiadiazole derivatives | Antimicrobial |

Cytotoxicity and Anticancer Activity

Thiadiazole derivatives have been investigated for their cytotoxic effects against cancer cell lines. For example, certain derivatives have demonstrated IC50 values indicating potent anticancer activity against various tumor types.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | SK-MEL-2 (melanoma) | 4.27 | |

| Other Thiadiazoles | MCF-7 (breast cancer) | 0.28 | |

| Other Thiadiazoles | A549 (lung cancer) | 0.52 |

Study on Anticancer Activity

A comprehensive review highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents. Specific compounds were evaluated for their ability to inhibit tumor cell proliferation in vitro. The study identified critical structural features that contribute to their efficacy against cancer cells.

Research on Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of various thiadiazole derivatives. The findings indicated that modifications at specific positions on the thiadiazole ring significantly enhanced antibacterial activity against resistant strains of bacteria.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds featuring similar heterocyclic structures:

| Compound Type | Activity Type | Notable Features |

|---|---|---|

| 4-Hydroxyquinolones | Antimicrobial | Broad-spectrum activity against bacteria |

| Quinoxaline Derivatives | Antiviral | Effective against viral infections |

| Unsaturated Adamantane Derivatives | Industrial Applications | Used in functional materials synthesis |

Q & A

Q. What protocols ensure safe handling and waste disposal in laboratory settings?

- Methodological Answer : Waste containing sulfur or nitrogen must be segregated and treated with oxidizing agents (e.g., NaOCl) before disposal. Fume hoods with HEPA filters minimize exposure to volatile byproducts. Safety data sheets (SDS) recommend PPE (nitrile gloves, respirators) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.